![molecular formula C14H14N2O3S B2664912 3-((1-(Phenylsulfonyl)azetidin-3-yl)oxy)pyridine CAS No. 1903752-80-6](/img/structure/B2664912.png)
3-((1-(Phenylsulfonyl)azetidin-3-yl)oxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-((1-(Phenylsulfonyl)azetidin-3-yl)oxy)pyridine” is a complex organic molecule. It contains an azetidine ring, which is a four-membered heterocyclic compound with one nitrogen atom and three carbon atoms . The azetidine ring is substituted with a phenylsulfonyl group at the 1-position and an oxy-pyridine group at the 3-position .
Synthesis Analysis
The synthesis of similar azetidine derivatives has been described in the literature . The starting compound, (N-Boc-azetidin-3-ylidene)acetate, was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction . This was followed by an aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The molecular structure of “3-((1-(Phenylsulfonyl)azetidin-3-yl)oxy)pyridine” is complex due to the presence of multiple functional groups. The azetidine ring provides a basic framework, which is further functionalized with a phenylsulfonyl group and an oxy-pyridine group.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar azetidine derivatives include the DBU-catalysed Horner–Wadsworth–Emmons reaction and the aza-Michael addition . These reactions lead to the formation of 3-substituted 3-(acetoxymethyl)azetidines .Scientific Research Applications
Synthesis of New Heterocyclic Amino Acid Derivatives
This compound plays a crucial role in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
Suzuki–Miyaura Cross-Coupling Reaction
The compound is used in the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids . This process is crucial for the synthesis and diversification of novel heterocyclic amino acid derivatives .
Development of Antibacterial and Antimicrobial Coatings
The polymerization of ring-strained nitrogen-containing monomers, such as aziridines and azetidines, results in polymers that have important applications, including the development of antibacterial and antimicrobial coatings .
CO2 Adsorption
Polymers derived from the polymerization of aziridines and azetidines can be used for CO2 adsorption . This application is particularly relevant in the context of climate change and the need to reduce greenhouse gas emissions .
Chelation and Materials Templating
The polymers resulting from the polymerization of aziridines and azetidines can be used for chelation and materials templating . This makes them useful in a variety of industrial applications .
Non-Viral Gene Transfection
The polymers derived from the polymerization of aziridines and azetidines can be used for non-viral gene transfection . This has significant implications for the field of gene therapy .
Future Directions
The future directions for the research on “3-((1-(Phenylsulfonyl)azetidin-3-yl)oxy)pyridine” and similar compounds could include further exploration of their biological activities and potential applications in medicine. Given the wide range of biological activities exhibited by azetidine derivatives , these compounds may have potential as therapeutic agents in various disease conditions.
properties
IUPAC Name |
3-[1-(benzenesulfonyl)azetidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c17-20(18,14-6-2-1-3-7-14)16-10-13(11-16)19-12-5-4-8-15-9-12/h1-9,13H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBGVTWOVZEWDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(Phenylsulfonyl)azetidin-3-yl)oxy)pyridine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.